molecular formula C10H7N3S B11896654 Thiazolo[4,5-b]quinolin-2-amine

Thiazolo[4,5-b]quinolin-2-amine

Cat. No.: B11896654
M. Wt: 201.25 g/mol
InChI Key: CSUHMENNNJAASL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolo[4,5-b]quinolin-2-amine typically involves the condensation of quinoline derivatives with thiazole precursors. One common method includes the reaction of quinoline-2-carboxylic acid with thioamides under acidic conditions to form the thiazole ring . Another approach involves the cyclization of 2-aminothiazole with quinoline-2-carbaldehyde in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and optimized reaction conditions to ensure consistent production .

Mechanism of Action

The mechanism of action of thiazolo[4,5-b]quinolin-2-amine involves its interaction with various molecular targets, including DNA and enzymes. The compound can intercalate into DNA, disrupting its function and leading to cell death in cancer cells . It also inhibits specific enzymes, affecting metabolic pathways and exhibiting antimicrobial effects .

Properties

Molecular Formula

C10H7N3S

Molecular Weight

201.25 g/mol

IUPAC Name

[1,3]thiazolo[4,5-b]quinolin-2-amine

InChI

InChI=1S/C10H7N3S/c11-10-13-9-8(14-10)5-6-3-1-2-4-7(6)12-9/h1-5H,(H2,11,12,13)

InChI Key

CSUHMENNNJAASL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C(=N2)N=C(S3)N

Origin of Product

United States

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